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Cat. No.: B223717 Get Quote

Application Note & Protocols

Introduction
Ethyl 3-octenoate is a volatile organic compound with the chemical formula C10H18O2. It is

recognized as a flavoring agent in the food industry, identified by its FEMA number 4361 and

CAS number 1117-65-3. This ester is characterized by a complex and desirable aroma profile,

often described as fruity, tropical, and winey. Its unique organoleptic properties make it a

valuable ingredient in the creation of various flavor formulations. This document provides an

overview of the applications of ethyl 3-octenoate in flavor and fragrance research, including its

physicochemical properties, sensory data, and representative experimental protocols for its

synthesis and evaluation. While some sources suggest it is "not for fragrance use," its aromatic

profile indicates potential for further investigation in perfumery under appropriate safety

assessments.

Physicochemical and Organoleptic Properties
A comprehensive understanding of the physical and chemical characteristics of ethyl 3-
octenoate is fundamental for its application in flavor and fragrance formulations. These

properties influence its volatility, solubility, and stability, which in turn affect its sensory

perception and performance in different product matrices.
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Property Value Reference

Molecular Formula C10H18O2 [1]

Molecular Weight 170.25 g/mol [1]

CAS Number 1117-65-3 [1]

FEMA Number 4361 [1]

Appearance
Colorless clear liquid

(estimated)
[2]

Odor Profile Fruity, tropical, winey

Boiling Point
215.00 to 216.00 °C @ 760.00

mm Hg

Flash Point 198.00 °F TCC (92.22 °C)

Specific Gravity
0.90300 to 0.91000 @ 25.00

°C

Refractive Index
1.43100 to 1.43900 @ 20.00

°C

Solubility
Soluble in alcohol; water, 52.1

mg/L @ 25 °C (estimated)

Applications in Flavor Formulations
Ethyl 3-octenoate is primarily utilized as a flavoring agent to impart or enhance fruity and

wine-like notes in a variety of food and beverage products. Its tropical and complex aromatic

profile makes it suitable for a range of applications. The following table summarizes typical

usage levels in various food categories.
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Food Category Average Usual ppm Average Maximum ppm

Beverages (non-alcoholic) 0.3 1.5

Beverages (alcoholic) 0.5 2.5

Hard Candy 1.5 7.5

Jams & Jellies 0.8 4.0

Soft Candy 0.5 -

Fruit Ices 0.5 2.5

Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-octenoate
(Representative Protocol)
While specific, detailed synthetic protocols for ethyl 3-octenoate are not readily available in

the provided search results, a general procedure for the synthesis of a similar unsaturated

ester, ethyl oleate, via Fischer esterification is presented below. This protocol can be adapted

by researchers for the synthesis of ethyl 3-octenoate using 3-octenoic acid and ethanol as

starting materials.

Objective: To synthesize ethyl 3-octenoate via acid-catalyzed esterification of 3-octenoic acid

with ethanol.

Materials:

3-octenoic acid

Anhydrous ethanol

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate solution (5% w/v)

Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate

Organic solvents (e.g., diethyl ether or dichloromethane)

Round-bottom flask

Reflux condenser

Separatory funnel

Beakers, graduated cylinders, and other standard laboratory glassware

Heating mantle

Rotary evaporator

Procedure:

In a clean, dry round-bottom flask, combine 1 molar equivalent of 3-octenoic acid with 3-5

molar equivalents of anhydrous ethanol.

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the

weight of the carboxylic acid) to the mixture while stirring.

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the reaction mixture to a separatory funnel.

Add an equal volume of a 5% sodium bicarbonate solution to neutralize the acidic catalyst.

Be cautious as carbon dioxide gas will be evolved. Gently swirl the funnel and vent

frequently.

Separate the aqueous layer. Wash the organic layer with an equal volume of water, followed

by an equal volume of brine.
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Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the

excess ethanol and extraction solvent.

The crude ethyl 3-octenoate can be purified by fractional distillation under reduced

pressure.

Expected Outcome: A colorless liquid with a characteristic fruity, tropical, and winey aroma. The

purity of the synthesized ester should be confirmed by analytical techniques such as Gas

Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Protocol 2: Sensory Evaluation of Ethyl 3-octenoate
Objective: To characterize the aroma profile of synthesized or commercially obtained ethyl 3-
octenoate using a trained sensory panel.

Materials:

Purified ethyl 3-octenoate

Odorless solvent (e.g., dipropylene glycol or diethyl ether) for dilution

Glass vials with PTFE-lined caps

Odor-free smelling strips

Sensory evaluation booths with controlled lighting and ventilation

Data collection forms or software

Procedure:

Panelist Selection and Training: Select 8-12 panelists based on their ability to discriminate

and describe different aromas. Train the panelists on the terminology to be used for

describing fruity, tropical, and winey notes.
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Sample Preparation: Prepare a series of dilutions of ethyl 3-octenoate in the chosen solvent

(e.g., 10%, 1%, 0.1% w/v). Present the samples in coded, identical glass vials.

Evaluation:

Each panelist receives a set of smelling strips, one for each sample dilution.

Panelists dip a fresh smelling strip into each vial and evaluate the aroma at different time

intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle,

and base notes.

Panelists will rate the intensity of predefined aroma attributes (e.g., fruity, tropical, winey,

green, fatty) on a labeled magnitude scale (LMS) or a 10-point intensity scale.

Panelists will also provide descriptive terms for the perceived aroma.

Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine

significant differences in the perception of different attributes. Compile a list of the most

frequently used descriptors to create a comprehensive aroma profile.

Logical Workflow for Flavor and Fragrance
Research
The following diagram illustrates a typical workflow for the investigation of a new flavor or

fragrance compound like ethyl 3-octenoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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